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Digermathiane, hexamethyl-

Organometallic synthesis Reagent selectivity Chalcogenide reactivity

Digermathiane, hexamethyl- (C₆H₁₈Ge₂S, MW 267.55 g/mol) is an organogermanium(IV) compound featuring a linear Ge–S–Ge core with each germanium atom bearing three methyl ligands. Classified within the hexaalkyldigermyl chalcogenide family, it sits alongside hexamethyldigermoxane (Ge–O–Ge) and hexamethyldigermselane (Ge–Se–Ge).

Molecular Formula C6H18Ge2S
Molecular Weight 267.5 g/mol
CAS No. 6199-00-4
Cat. No. B14727771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDigermathiane, hexamethyl-
CAS6199-00-4
Molecular FormulaC6H18Ge2S
Molecular Weight267.5 g/mol
Structural Identifiers
SMILESC[Ge](C)(C)S[Ge](C)(C)C
InChIInChI=1S/C6H18Ge2S/c1-7(2,3)9-8(4,5)6/h1-6H3
InChIKeyNGXOXIIEIVWVOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexamethyl-Digermathiane (CAS 6199-00-4): Technical Baseline for Procurement Evaluation of an Organogermanium Sulfide Synthon


Digermathiane, hexamethyl- (C₆H₁₈Ge₂S, MW 267.55 g/mol) is an organogermanium(IV) compound featuring a linear Ge–S–Ge core with each germanium atom bearing three methyl ligands [1]. Classified within the hexaalkyldigermyl chalcogenide family, it sits alongside hexamethyldigermoxane (Ge–O–Ge) and hexamethyldigermselane (Ge–Se–Ge). The compound is employed as a soluble, molecular precursor for germanium sulfide materials, as a masked sulfur transfer reagent in organometallic synthesis, and as a building block for digermylplatinum(II) complexes [1].

Why Hexamethyl-Digermathiane Cannot Be Replaced by Hexamethyldigermoxane or Other Chalcogenide Analogs in Critical Applications


Although hexamethyldigermoxane and hexamethyldigermathiane share a common (Me₃Ge)₂X core, substituting the chalcogen bridging atom from O to S produces non-trivial changes across three key dimensions: (i) reaction kinetics—(Me₃Ge)₂S is at least one order of magnitude less reactive toward polar unsaturated substrates than its oxo counterpart [1]; (ii) thermochemical bond strength—the Ge–S bond is approximately 31 kcal/mol weaker than the Ge–O bond, directly impacting activation barriers in both stoichiometric and catalytic cycles [2]; and (iii) phase behavior—a 39 °C higher melting point for the sulfide alters storage and handling protocols. These differences mean that generic substitution with the oxide or selenide analog will alter reaction selectivity, thermal budget requirements, and inventory logistics, making compound‐specific evaluation essential for procurement decisions.

Hexamethyl-Digermathiane: Head-to-Head Quantitative Evidence Against Chalcogenide Comparators


Reactivity Ranking in Polar Addition Chemistry: (Me₃Ge)₂S Least Reactive Among (Me₃Ge)₂X Series

In a systematic study of addition reactions of (Me₃Ge)₂X (X = NMe, O, S) with polar unsaturated compounds, the relative reactivity order was established as NMe > O ≫ S. Hexamethyldigermathiane (X = S) is at least one order of magnitude less reactive than hexamethyldigermoxane (X = O) under identical conditions, making it the most inert member of the series [1].

Organometallic synthesis Reagent selectivity Chalcogenide reactivity

Exclusive β-Elimination Sulfur Transfer: (Me₃Ge)₂S as the Only Labile Leaving Group in the Series

When phenyl isothiocyanate is employed as an acceptor, (Me₃Ge)₂NMe and (Me₃Ge)₂O undergo β‑elimination to release (Me₃Ge)₂S as the exclusive chalcogenide byproduct, forming phenylmethylcarbodiimide and phenyl isocyanate, respectively. Neither (Me₃Ge)₂O nor (Me₃Ge)₂NMe can themselves serve as the eliminated species, establishing (Me₃Ge)₂S as a unique, thermally labile sulfur‑atom vector within this compound class [1].

Sulfur transfer reagent β-Elimination Heterocumulene synthesis

Ge–S vs. Ge–O Bond Thermochemistry: Quantified ΔΔHf° of 31.1 kcal/mol Indicating Weaker Ge–S Bond

Calorimetric measurements by Baldwin et al. (1972) yield standard enthalpies of formation for related Me₃Ge–X compounds: ΔHf°(Me₃Ge·SBuⁿ, l) = –64.7 ± 2.1 kcal/mol versus ΔHf°(Me₃Ge·OEt, l) = –95.8 ± 2.2 kcal/mol. The 31.1 kcal/mol difference reflects a systematically weaker Ge–S bond relative to Ge–O, consistent with the general Group IV trend E(M–O) > E(M–S) [1]. This bond weakening is intrinsic to the identity of the bridging chalcogen and directly translates to the digermathiane system.

Thermochemistry Bond dissociation energy Precursor design

Melting Point Differential: +39 °C Higher for Hexamethyldigermathiane vs. Hexamethyldigermoxane

Hexamethyldigermathiane exhibits a melting point of –22 °C , while hexamethyldigermoxane melts at –61 °C [1]. The 39 °C upward shift means the sulfide compound is solid under conventional laboratory freezer conditions (–20 °C), whereas the oxide remains liquid.

Physical properties Storage logistics Laboratory handling

Divergent Organometallic Reactivity: S-Bridged vs. O-Bridged Pt–Digermyl Complexes

In a direct head-to-head study, the cyclic digermylplatinum(II) complexes (diphos)PtGe(Me₂)EGeMe₂ with E = S (complex 3) and E = O (complex 6) were both shown to double‑germylate phenylacetylene. However, their reaction outcomes with N‑methyltriazolinedione diverge, demonstrating that the identity of the bridging chalcogen atom modulates the product distribution in catalytic germylation .

Organometallic catalysis Platinum Germylation pathway selectivity

Hexamethyl-Digermathiane: Evidence-Backed Procurement Scenarios for Research and Industrial Use


Sulfur Atom Transfer Cascades in Heterocycle Synthesis

Leveraging the exclusive β‑elimination behavior of (Me₃Ge)₂S [1], this compound can serve as a volatile, easily removable sulfur source in multi-step heterocycle constructions. When generated in situ from (Me₃Ge)₂O or (Me₃Ge)₂NMe with isothiocyanate acceptors, the liberated sulfide enables clean sulfur incorporation without introducing non‑volatile inorganic byproducts, a decisive advantage over ionic sulfide reagents.

Low-Thermal-Budget ALD/CVD Precursor for Germanium Sulfide Thin Films

The thermochemically measured weakening of the Ge–S bond by ~31 kcal/mol relative to Ge–O [2] predicts a lower activation barrier for Ge–S cleavage. Combined with the compound’s manageable melting point (–22 °C) that simplifies precursor delivery , hexamethyldigermathiane is a strategically selected precursor for atomic layer deposition (ALD) or chemical vapor deposition (CVD) of germanium sulfide films on temperature‑sensitive substrates such as polymers or flexible electronics.

Catalytic Germylation with Tunable Selectivity

The differential reactivity of S-bridged versus O-bridged digermylplatinum(II) complexes demonstrates that replacing hexamethyldigermathiane with the oxide analog in organometallic catalyst synthesis alters product distribution. Synthetic groups developing catalytic germylation protocols should therefore procure the sulfide specifically when pursuing the selectivity profile associated with the S‑bridged platinum complex.

Standardized Multi‑Reagent Cold Storage Management

A melting point of –22 °C means the compound is a solid under standard laboratory freezer conditions (–20 °C), while hexamethyldigermoxane remains liquid at this temperature [3]. Facilities designing cold‑storage protocols for organometallic inventories can store the sulfide compound in conventional freezers without requiring the ultra‑low‑temperature equipment needed to solidify the oxide, thereby simplifying infrastructure requirements.

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